molecular formula C20H21N3O2S B2984965 2-(benzylthio)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide CAS No. 1226446-35-0

2-(benzylthio)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B2984965
CAS No.: 1226446-35-0
M. Wt: 367.47
InChI Key: LNHLYAYZDWHYBM-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide is a complex organic compound that features a benzylthio group, a hydroxyethyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the benzylthio and hydroxyethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzylthio and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

2-(benzylthio)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzylthio and hydroxyethyl groups can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity. The pyrazolyl group can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylthio)-N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)acetamide
  • 2-(benzylthio)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-imidazol-5-yl)acetamide

Uniqueness

Compared to similar compounds, 2-(benzylthio)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c24-12-11-23-19(13-18(22-23)17-9-5-2-6-10-17)21-20(25)15-26-14-16-7-3-1-4-8-16/h1-10,13,24H,11-12,14-15H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHLYAYZDWHYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC(=NN2CCO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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